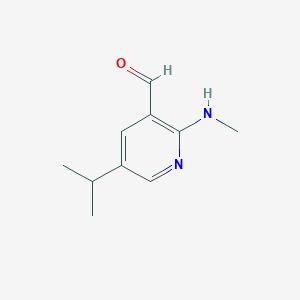
5-Isopropyl-2-(methylamino)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(methylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde derivatives with isopropyl and methylamine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced synthesis techniques and quality control measures to produce the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, methanol). The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Isopropyl-2-(methylamino)nicotinaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Isopropyl-2-(methylamino)nicotinaldehyde include:
- 5-Isopropyl-2-aminonicotinaldehyde
- 5-Isopropyl-2-(dimethylamino)nicotinaldehyde
- 5-Isopropyl-2-(ethylamino)nicotinaldehyde
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(methylamino)-5-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-4-9(6-13)10(11-3)12-5-8/h4-7H,1-3H3,(H,11,12) |
Clé InChI |
MUELXOXVUYKIPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(N=C1)NC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


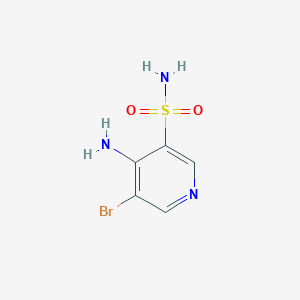
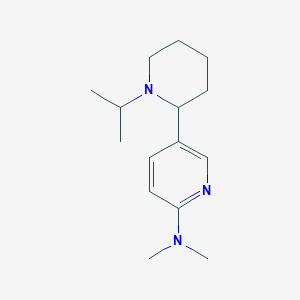
![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)
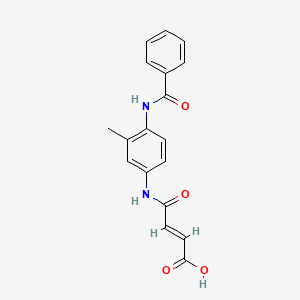
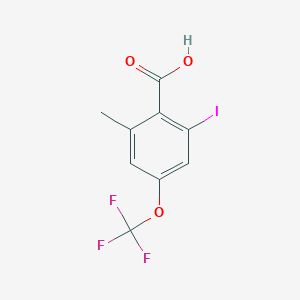
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
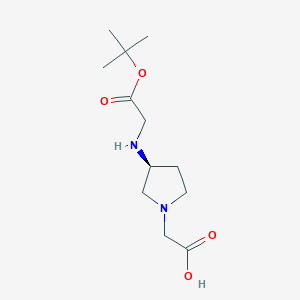
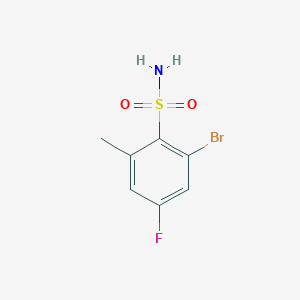
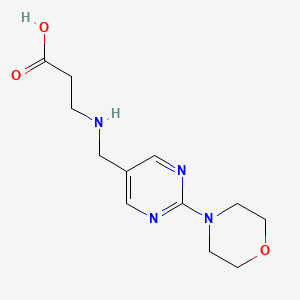

![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)
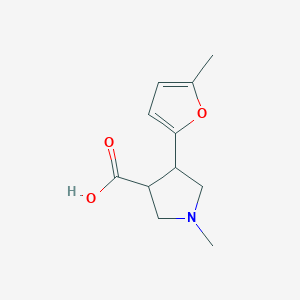
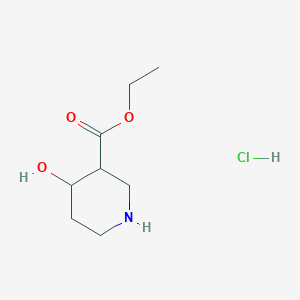
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)
